Cas no 4439-98-9 (betulonic aldehyde)
betulonic aldehyde structure
Product Name:betulonic aldehyde
Número CAS:4439-98-9
MF:C30H46O2
Megavatios:438.7
CID:333044
PubChem ID:473111
Update Time:2024-03-01
betulonic aldehyde Propiedades químicas y físicas
Nombre e identificación
-
- Lup-20(29)-en-28-al,3-oxo-
- Betulonic aldehyde
- (+)-Betulonal
- 1H-Cyclopenta[a]chrysene, lup-20(29)-en-28-al deriv.
- Betulonal
- Betulonaldehyde
- Liquidambronal
- Lup-20(30)-en-28-al,3-oxo- (6CI,7CI)
- CID 145994501
- Betulonic aldehyde, 97%, Semi-Synthetic
- lup-28-al-20(29)-en-3-one
- Lup-20(29)-en-28-al, 3-oxo-
- (1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde
- NSC-818146
- (1R,3aS,4S,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-Isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxo-eicosahydro-cyclopenta[a]chrysene-3a-carbaldehyde
- CHEMBL297478
- (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carbaldehyde
- DTXSID301346531
- 4439-98-9
- SCHEMBL5956547
- (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carbaldehyde
- 3,28-Dideoxy-3,28-dioxobetulin
- AKOS015959637
- Betulonic aldehyde, betulonal
- (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-3 a-carbaldehyde
- (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-3a-carbaldehyde
- Lup-20(29)-en-28-al-3-one
- 3-oxolup-20(29)-en-28-al
- NSC818146
- MHAVMNJPXLZEIG-CNRMHUMKSA-N
- betulonic aldehyde
-
- Renchi: 1S/C30H46O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-23,25H,1,8-17H2,2-7H3/t20?,21?,22?,23?,25?,27-,28+,29+,30?/m0/s1
- Clave inchi: MHAVMNJPXLZEIG-DZQBNKKZSA-N
- Sonrisas: O=CC12CCC(C(=C)C)C1C1CCC3[C@@]4(C)CCC(C(C)(C)C4CC[C@@]3(C)[C@]1(C)CC2)=O
Atributos calculados
- Calidad precisa: 438.349780706g/mol
- Masa isotópica única: 438.349780706g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 32
- Cuenta de enlace giratorio: 2
- Complejidad: 855
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 9
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 34.1
- Xlogp3: 7.8
Propiedades experimentales
- Denso: 1.037±0.06 g/cm3(Predicted)
- Punto de fusión: 165-166 °C
- Punto de ebullición: 511.7±33.0 °C(Predicted)
- Disolución: DMF: 10 mg/ml
betulonic aldehyde PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AU60209-10mg |
(1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde |
4439-98-9 | ≥95% | 10mg |
$143.00 | 2024-04-20 | |
| A2B Chem LLC | AU60209-50mg |
(1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde |
4439-98-9 | ≥95% | 50mg |
$601.00 | 2024-04-20 | |
| A2B Chem LLC | AU60209-100mg |
(1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde |
4439-98-9 | ≥95% | 100mg |
$1058.00 | 2024-04-20 | |
| 1PlusChem | 1P0186A9-10mg |
(1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde |
4439-98-9 | ≥95% | 10mg |
$212.00 | 2024-05-02 | |
| 1PlusChem | 1P0186A9-50mg |
(1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde |
4439-98-9 | ≥95% | 50mg |
$801.00 | 2024-05-02 | |
| 1PlusChem | 1P0186A9-100mg |
(1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde |
4439-98-9 | ≥95% | 100mg |
$1382.00 | 2024-05-02 |
betulonic aldehyde Literatura relevante
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
4439-98-9 (betulonic aldehyde) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote